molecular formula C19H24N2S B11075222 4-(diethylamino)-N-(4-methylbenzyl)benzenecarbothioamide

4-(diethylamino)-N-(4-methylbenzyl)benzenecarbothioamide

Cat. No.: B11075222
M. Wt: 312.5 g/mol
InChI Key: TWOCHDPJCDBQHE-UHFFFAOYSA-N
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Description

4-(Diethylamino)-N-(4-methylbenzyl)benzenecarbothioamide: is an organic compound characterized by its unique structure, which includes a diethylamino group, a methylbenzyl group, and a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(4-methylbenzyl)benzenecarbothioamide typically involves multiple steps:

    Formation of the Diethylamino Group: This step often involves the alkylation of aniline derivatives with diethylamine under basic conditions.

    Introduction of the Methylbenzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with a methyl-substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzenecarbothioamide Moiety: This step involves the reaction of the intermediate product with thiourea or a similar sulfur-containing reagent under acidic or basic conditions to form the carbothioamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbothioamide group, converting them into amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(diethylamino)-N-(4-methylbenzyl)benzenecarbothioamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural similarity to other bioactive molecules. Research in this area could involve screening the compound against various biological targets to identify potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as drug candidates. The compound’s ability to interact with biological macromolecules makes it a promising scaffold for drug design.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(diethylamino)-N-(4-methylbenzyl)benzenecarbothioamide exerts its effects depends on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may do so by disrupting bacterial cell membranes or inhibiting essential enzymes. In the case of anticancer activity, the compound could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzenecarbothioamide: Lacks the methylbenzyl group, which may affect its reactivity and biological activity.

    N-(4-Methylbenzyl)benzenecarbothioamide: Lacks the diethylamino group, which could influence its solubility and interaction with biological targets.

    4-(Diethylamino)-N-benzylbenzenecarbothioamide: Similar structure but without the methyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the diethylamino and methylbenzyl groups in 4-(diethylamino)-N-(4-methylbenzyl)benzenecarbothioamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

4-(diethylamino)-N-[(4-methylphenyl)methyl]benzenecarbothioamide

InChI

InChI=1S/C19H24N2S/c1-4-21(5-2)18-12-10-17(11-13-18)19(22)20-14-16-8-6-15(3)7-9-16/h6-13H,4-5,14H2,1-3H3,(H,20,22)

InChI Key

TWOCHDPJCDBQHE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=S)NCC2=CC=C(C=C2)C

Origin of Product

United States

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